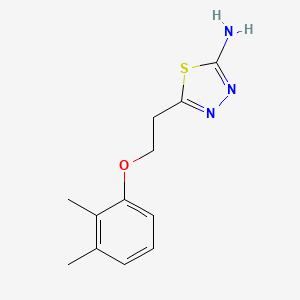

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

5-[2-(2,3-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8-4-3-5-10(9(8)2)16-7-6-11-14-15-12(13)17-11/h3-5H,6-7H2,1-2H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMMLSLFRKQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCC2=NN=C(S2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the thiadiazole ring to its dihydro form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of bases like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiadiazole derivatives.

Substitution: Various N-substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine | Antibacterial | S. aureus, E. coli | MIC = 32.6 μg/mL |

| Other Thiadiazole Derivatives | Antifungal | A. niger, Aspergillus fumigatus | MIC = 47.5 μg/mL |

Antiviral Properties

The antiviral potential of thiadiazole derivatives has also been documented. Compounds similar to this compound have demonstrated activity against various viral infections by inhibiting viral replication through different mechanisms . This highlights the versatility of the thiadiazole scaffold in drug development.

Anti-inflammatory and Analgesic Effects

Research has indicated that certain thiadiazole derivatives exhibit anti-inflammatory and analgesic effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators . This makes compounds like this compound potential candidates for treating inflammatory conditions.

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

In a study published in 2020, researchers synthesized several thiadiazole derivatives and evaluated their antibacterial activity against common pathogens. Among these derivatives, one containing the dimethylphenoxy group exhibited superior activity compared to standard antibiotics . This emphasizes the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Thiadiazoles in Drug Development

A comprehensive review highlighted various thiadiazole derivatives that have progressed to clinical trials due to their promising pharmacological profiles. The review noted that compounds with similar structures to this compound are being investigated for their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

The 1,3,4-thiadiazol-2-amine scaffold is highly versatile, with substitutions at positions 2 and 5 significantly altering physicochemical and biological properties. Below is a detailed comparison with key analogs:

Structural and Functional Variations

Compound 1 : 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine

- Substituent: 2,3-Dimethylphenoxyethyl

- Methyl groups may reduce metabolic degradation compared to halogenated analogs.

- Applications: Not explicitly reported, but structural analogs suggest enzyme inhibition or antimicrobial roles .

Compound 2 : 5-(2-(1H-Benzo[d]imidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine

- Substituent : Benzoimidazolylethyl

- Key Features :

- Molecular Weight : ~300.3 (estimated).

Compound 3 : 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine

- Substituent : 2-Methoxyphenyl

- Key Features :

Compound 4 : 5-[2-(1-Pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-amine

- Substituent : Pyrrolidinylethyl

- Molecular weight: 198.29 .

Compound 5 : 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine

- Substituent: 2,4-Dichlorophenoxymethyl

- Key Features: Halogen atoms increase electrophilicity and resistance to oxidative metabolism.

ADMET Considerations

- Lipophilicity: The 2,3-dimethylphenoxy group in the target compound may improve bioavailability compared to polar substituents like methoxy or pyrrolidine.

- Metabolic Stability : Methyl groups reduce susceptibility to CYP450-mediated oxidation compared to halogenated analogs.

Biological Activity

5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. The structural characteristics of thiadiazoles contribute to their pharmacological potential, making them suitable candidates for drug development.

- Molecular Formula : CHNOS

- Molecular Weight : 249.33 g/mol

- CAS Number : 842973-63-1

Biological Activities

Thiadiazole derivatives, including this compound, exhibit a range of biological activities:

-

Antimicrobial Activity :

- Thiadiazoles are known for their antimicrobial properties against various bacterial and fungal strains. Research indicates that compounds with the thiadiazole moiety can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Candida species .

- A study highlighted that modifications on the thiadiazole structure can enhance antimicrobial efficacy. For instance, certain derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium at low concentrations .

-

Anticancer Properties :

- The anticancer potential of thiadiazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as Caco-2 and A549. For example, certain derivatives reduced cell viability significantly compared to untreated controls .

- The incorporation of specific substituents at the thiadiazole ring has been shown to enhance anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

-

Anti-inflammatory and Analgesic Effects :

- Thiadiazoles exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in conditions like arthritis and other inflammatory disorders .

- Some derivatives have also shown analgesic effects comparable to conventional pain relief medications in animal models .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives, compound 18 was identified as particularly effective against Salmonella typhi and E. coli, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 µg/disk. This highlights the potential of thiadiazoles in developing new antibacterial agents .

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of several thiadiazole derivatives on Caco-2 cells. Compounds with specific substitutions showed decreased viability rates (31.9% to 56.9%) compared to control groups, indicating their potential as chemotherapeutic agents .

Data Table: Biological Activities of Thiadiazole Derivatives

| Activity Type | Compound Example | Target Organism/Cell Line | Result |

|---|---|---|---|

| Antimicrobial | Compound 18 | Salmonella typhi, E. coli | Inhibition zone: 15–19 mm |

| Anticancer | Caco-2 Cell Line | Caco-2 | Viability reduction: 31.9% |

| Anti-inflammatory | Various derivatives | Inflammatory models | Reduced cytokine levels |

| Analgesic | Selected thiadiazoles | Animal models | Comparable analgesic effect |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-(2,3-Dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide with appropriate carbonyl precursors or through nucleophilic substitution of phenoxyethyl groups. Key steps include:

- Step 1 : Reaction of thiosemicarbazide with carbondisulfide under ultrasound irradiation to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .

- Step 2 : Alkylation with 2-(2,3-dimethylphenoxy)ethyl halides under reflux conditions (e.g., POCl₃ at 90°C for 3 hours) .

- Optimization : Ultrasound-assisted synthesis reduces reaction time by 30–50% and improves yields (e.g., 75–85%) compared to conventional heating .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography resolves the dihedral angle between the thiadiazole and phenoxyethyl groups (e.g., ~21.5° in analogous compounds), confirming spatial orientation .

- Spectroscopy : FT-IR (N–H stretching at 3200–3400 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm), and mass spectrometry (m/z ≈ 305 for [M+H]⁺) validate functional groups and molecular weight .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What purification challenges arise during synthesis, and how are they addressed?

- Methodological Answer :

- Challenge : Poor solubility in polar solvents (e.g., water) complicates recrystallization.

- Solution : Use mixed-solvent systems (e.g., DMSO/water or ethanol/acetone) for gradual precipitation .

- Alternative : Column chromatography with silica gel and ethyl acetate/hexane (3:7) separates byproducts .

Advanced Research Questions

Q. How does ultrasound irradiation enhance the synthesis of thiadiazol-2-amine derivatives?

- Methodological Answer : Ultrasound induces cavitation, which accelerates mass transfer and reduces activation energy. For example:

- Efficiency : Reaction time for intermediate formation decreases from 12 hours (conventional) to 4–6 hours (ultrasound) .

- Mechanism : Cavitational collapse generates localized hotspots (~5000 K), promoting bond cleavage in benzyl halides .

Q. What computational tools predict the bioactivity of 1,3,4-thiadiazole derivatives, and how reliable are they?

- Methodological Answer :

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gap) to correlate with antimicrobial activity. For example, a lower HOMO-LUMO gap (<3.5 eV) predicts higher reactivity .

- Molecular Docking : Simulate binding to target enzymes (e.g., fungal CYP51). A docking score ≤−7.5 kcal/mol indicates strong binding affinity .

- Validation : Experimental IC₅₀ values (e.g., 8–12 μM against Candida albicans) align with computational predictions .

Q. How do substituents on the phenoxy group influence biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., Cl) : Enhance antifungal activity (e.g., 5-(2,4-dichlorophenoxymethyl) derivatives show IC₅₀ = 5.2 μM vs. Aspergillus fumigatus) by increasing electrophilicity .

- Steric Effects : Bulky substituents (e.g., 2,3-dimethylphenoxy) reduce membrane penetration, lowering activity against Gram-negative bacteria .

Q. How can contradictions in reported biological data for similar derivatives be resolved?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for MIC testing to minimize variability .

- Structural Controls : Compare isosteric analogs (e.g., replacing S with O in oxadiazoles) to isolate electronic vs. steric effects .

- Meta-Analysis : Pool data from ≥5 studies to identify trends (e.g., logP >2.5 correlates with cytotoxicity) .

Q. What role do intermolecular interactions play in the solid-state stability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.